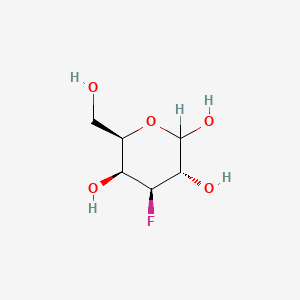

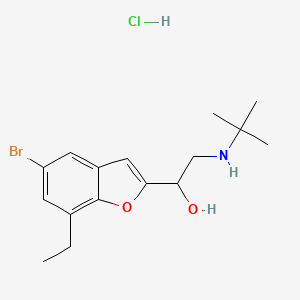

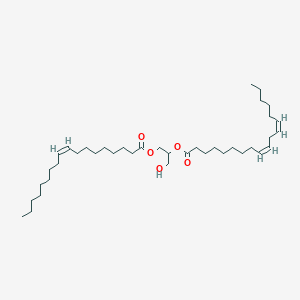

![molecular formula C₃₉H₃₉F₂NO₁₃ B1140447 β-D-葡萄糖吡喃糖醛酸,4-[(2S,3R)-3-[(3S)-3-(乙酰氧基)-3-(4-氟苯基)丙基]-1-(4-氟苯基)-4-氧代-2-氮杂环丁基]苯基,甲酯,2,3,4-三乙酸酯 CAS No. 190448-56-7](/img/structure/B1140447.png)

β-D-葡萄糖吡喃糖醛酸,4-[(2S,3R)-3-[(3S)-3-(乙酰氧基)-3-(4-氟苯基)丙基]-1-(4-氟苯基)-4-氧代-2-氮杂环丁基]苯基,甲酯,2,3,4-三乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a complex synthetic molecule, derived from β-D-glucopyranosiduronic acid, modified with specific organic groups that include fluorophenyl and acetyloxy components. It represents a class of molecules that are typically studied for their potential biochemical applications, such as enzyme inhibition or as precursors for more complex chemical synthesis.

Synthesis Analysis

The synthesis of related β-D-glucopyranoside derivatives involves a standardized, simplified Koenigs-Knorr synthesis, yielding an average of 51%. This method allows for the production of a variety of derivatives by confirming the configuration at the anomeric center through observed M D values and i.r. spectra analysis, indicating a distinction between steroid D-glucopyranoside tetraacetates and tri-O-acetyl-D-glucopyranosiduronic methyl esters (Schneider, 1971).

Molecular Structure Analysis

The molecular structure of β-D-glucopyranosiduronic acid derivatives can be characterized and differentiated through techniques such as infrared spectroscopy, mass spectrometry, and chromatography. These techniques provide insights into the stereochemistry and functional groups present in the molecule, crucial for understanding its chemical behavior and interactions (Schneider, 1970).

科学研究应用

合成与表征

β-D-葡萄糖吡喃糖醛酸衍生物已在各种研究中被合成和表征。例如,Zissis 和 Fletcher (1970) 描述了 d-葡萄糖醛酸衍生物的合成,重点关注除 C-6 之外的可氢解基团。这项研究提供了对合成过程和此类化合物的化学性质的见解 (Zissis & Fletcher, 1970)。

代谢过程和药物代谢物

Ghosal 等人 (2004) 的研究确定了负责依泽替米贝(一种降胆固醇剂)葡萄糖醛酸化的酶。这项研究强调了 β-D-葡萄糖吡喃糖醛酸衍生物在药物代谢中形成重要代谢物中的作用 (Ghosal et al., 2004)。

化学合成和性质

施耐德 (1971) 探索了新的类固醇 β-D-葡萄糖苷和 β-D-葡萄糖吡喃糖醛酸的制备和性质。这项研究有助于理解这些化合物的化学合成和性质,特别是与类固醇有关的性质 (Schneider, 1971)。

在糖苷合成中的应用

杨等人 (2000) 描述了使用 β-D-葡萄糖吡喃糖醛酸衍生物合成透明质酸三糖。这项研究表明了这些化合物在合成复杂糖苷中的潜在应用,这些糖苷在各种生物过程中很重要 (Yeung et al., 2000)。

生物活性及应用

关于 β-D-葡萄糖吡喃糖醛酸衍生物的生物活性和其潜在应用的研究正在进行中。例如,雅克内特 (1990) 关于硫酸软骨素糖苷合成的研究突出了这些化合物在生物医学应用中的相关性 (Jacquinet, 1990)。

属性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenoxy]oxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H39F2NO13/c1-20(43)50-31(24-6-10-26(40)11-7-24)19-18-30-32(42(37(30)47)28-14-12-27(41)13-15-28)25-8-16-29(17-9-25)54-39-36(53-23(4)46)34(52-22(3)45)33(51-21(2)44)35(55-39)38(48)49-5/h6-17,30-36,39H,18-19H2,1-5H3/t30-,31+,32-,33+,34+,35+,36-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXOBPVQKQLFNG-HOEWMZCESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3C(C(=O)N3C4=CC=C(C=C4)F)CCC(C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)[C@@H]3[C@H](C(=O)N3C4=CC=C(C=C4)F)CC[C@@H](C5=CC=C(C=C5)F)OC(=O)C)C(=O)OC)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H39F2NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-D-Glucopyranosiduronic acid, 4-[(2S,3R)-3-[(3S)-3-(acetyloxy)-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxo-2-azetidinyl]phenyl, methyl ester, 2,3,4-triacetate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

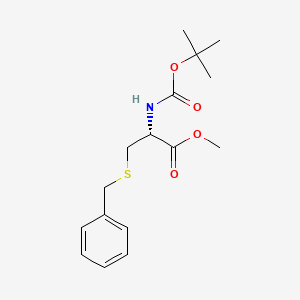

![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)

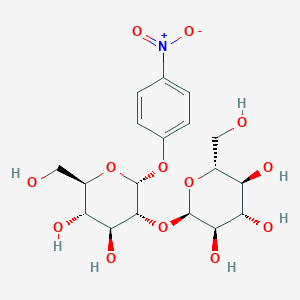

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)

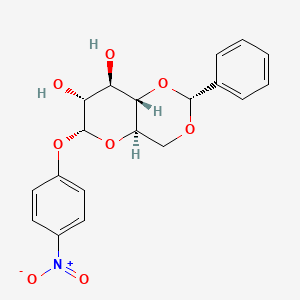

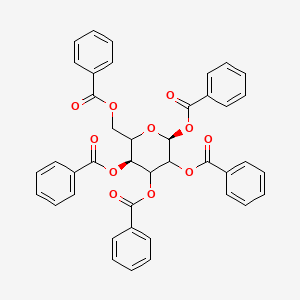

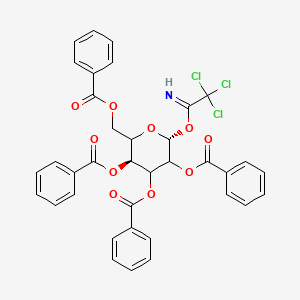

![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)

![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)